![molecular formula C17H16N2O B2512561 N-benzyl-2-(1H-indol-3-yl)acetamide CAS No. 73031-14-8](/img/structure/B2512561.png)
N-benzyl-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(1H-indol-3-yl)acetamide, also known as BIA 10-2474, is a compound that has been studied for its potential use as a painkiller. It was first synthesized in 2007 by the French pharmaceutical company Biotrial, and has since been the subject of extensive research.
科学的研究の応用
- Researchers have investigated indole derivatives for their antiviral properties. For instance:
- Indole derivatives have been explored as anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
- Indole, as a substructural element, plays a crucial role in natural products. It is widely used as a scaffold in agricultural and medicinal chemistry. For instance:
Antiviral Activity
Anti-HIV Potential
Antimicrobial Properties
作用機序
Target of Action
N-benzyl-2-(1H-indol-3-yl)acetamide primarily targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) as per the research . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .
Mode of Action
The interaction of N-benzyl-2-(1H-indol-3-yl)acetamide with its target, RdRp, results in the inhibition of RNA synthesis by the SARS-CoV-2 virus . This inhibitory effect disrupts the replication process of the virus, thereby limiting its spread within the host .
Biochemical Pathways
N-benzyl-2-(1H-indol-3-yl)acetamide affects the biochemical pathway involving the SARS-CoV-2 RdRp . By inhibiting RdRp, the compound disrupts the viral replication process, leading to a decrease in viral load .
Result of Action
The molecular and cellular effects of N-benzyl-2-(1H-indol-3-yl)acetamide’s action primarily involve the inhibition of viral RNA synthesis . This inhibition disrupts the replication of the SARS-CoV-2 virus, potentially reducing the severity of the infection .
特性
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISMSIEWANYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73031-14-8 |
Source
|
Record name | N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。